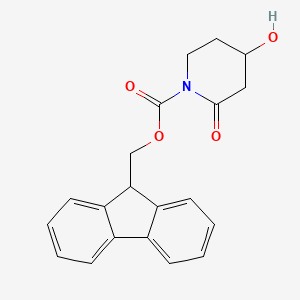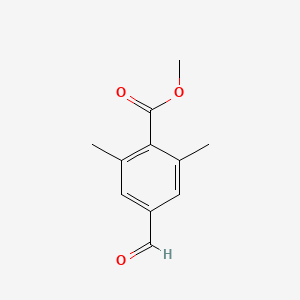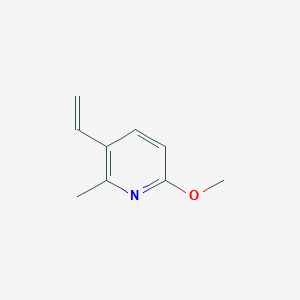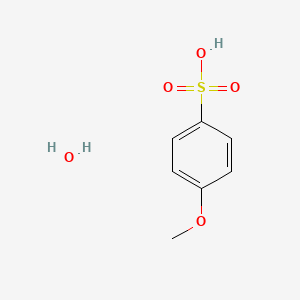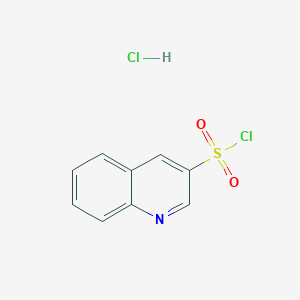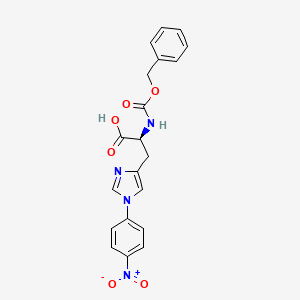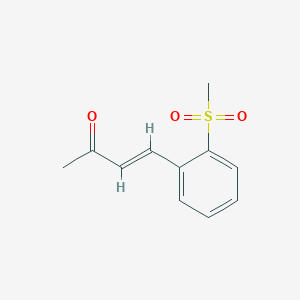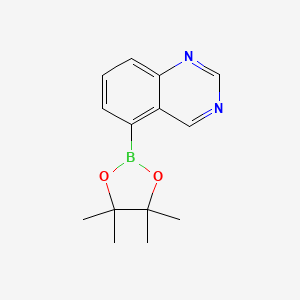
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: is an organic compound that features a quinazoline core substituted with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves the borylation of quinazoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated quinazoline and bis(pinacolato)diboron under inert conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production .
化学反应分析
Types of Reactions:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The quinazoline core can undergo reduction reactions to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
Chemistry: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: This compound is explored for its potential in drug discovery and development. Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it useful in the production of boron-containing polymers .
作用机制
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues . The quinazoline core can interact with various molecular targets, including kinases and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison: While these compounds share the boronic ester group, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is unique due to its quinazoline core. This core provides additional sites for functionalization and interaction with biological targets, enhancing its versatility in synthetic and medicinal applications .
属性
分子式 |
C14H17BN2O2 |
|---|---|
分子量 |
256.11 g/mol |
IUPAC 名称 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12-10(11)8-16-9-17-12/h5-9H,1-4H3 |
InChI 键 |
YFAQPUWIIVCWTH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=NC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


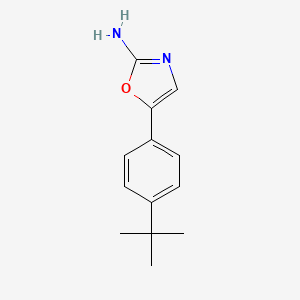

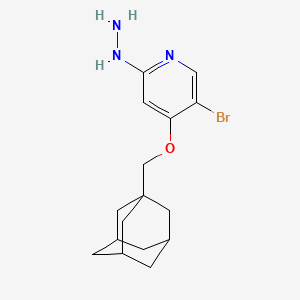
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
